molecular formula C6H9NO2 B1178432 Pemulen TR-1 Acrylic Polymer CAS No. 138789-85-2

Pemulen TR-1 Acrylic Polymer

Cat. No.: B1178432
CAS No.: 138789-85-2
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Description

Pemulen TR-1 Acrylic Polymer is a high molecular weight, crosslinked copolymer that functions as a highly effective primary oil-in-water emulsifier. Its chemical composition is a copolymer of acrylic acid and C10-C30 alkyl acrylate crosslinked with allyl pentaerythritol . This structure provides both hydrophilic and hydrophobic portions, allowing it to form a stable network around oil droplets and create permanent emulsions at very low use levels (typically less than 0.3% by weight) . This excipient is particularly valued in research for its ability to emulsify a wide range of oil phases. It can effectively stabilize emulsions containing 20-30% oil by weight, with optimal performance for medium oil loadings within a pH range of 4.0 to 5.5 . Its mechanism of action as a polymeric emulsifier eliminates the need for traditional surfactants, enabling the development of low-irritancy and non-ethoxylated formulations . This makes it an ideal agent for investigative work in topical and transdermal drug delivery systems, where it helps deposit an occlusive layer on the skin for enhanced drug penetration and an elegant skin feel . Beyond lotions and creams, Pemulen TR-1 is also useful in formulating high-clarity topical gels, even in the presence of ionic components . It provides substantial viscosity building and high yield value, which aids in the suspension and stabilization of insoluble particulates . For research applications requiring specific texture, the polymer is known for producing higher-viscosity emulsions and offers processing flexibility with compatibility for both cold and hot processing methods . Pemulen TR-1 is for research use only and is not intended for diagnostic, therapeutic, or other human use.

Properties

CAS No.

138789-85-2

Molecular Formula

C6H9NO2

Synonyms

Pemulen TR-1 Acrylic Polymer

Origin of Product

United States

Polymer Architecture and Synthetic Methodologies

Comprehensive Analysis of Polymerization Mechanisms for Pemulen TR-1 Analogues

Comprehensive Analysis of Polymerization Mechanisms for Pemulen TR-1 Analogues

The polymerization of Pemulen TR-1 and its analogues is typically carried out via free radical precipitation polymerization in an organic solvent system. cosmeticsandtoiletries.comhbdsbio.com In this process, the monomers and initiator are soluble in the solvent, but the resulting polymer is not, leading to its precipitation as it forms. cosmeticsandtoiletries.com

Investigating Cross-linking Chemistry with Allyl Pentaerythritol (B129877)

The general mechanism involves the initiation of polymerization by a free radical initiator, which adds to the double bond of an acrylic acid monomer. The resulting radical then propagates by adding to more acrylic acid monomers, forming a linear polymer chain. Concurrently, the allyl groups of the allyl pentaerythritol can also react with the growing polymer chains, incorporating the cross-linker into the network. As multiple polymer chains become interconnected through these cross-links, a gel-like structure is formed. cosmeticsandtoiletries.com

Influence of Co-monomer Ratios on Polymer Network Formation

Pemulen TR-1 is a copolymer, meaning it is composed of more than one type of monomer. Specifically, it is a copolymer of acrylic acid and a C10-30 alkyl acrylate (B77674). pharmaexcipients.comlubrizol.comulprospector.com The ratio of these co-monomers significantly impacts the polymer's properties. The long alkyl chains of the C10-30 alkyl acrylate introduce hydrophobic character to the otherwise hydrophilic poly(acrylic acid) backbone. researchgate.net

The incorporation of the hydrophobic co-monomer influences the polymer's swelling behavior and its interaction with oily substances, which is a key feature of its emulsifying capabilities. researchgate.net Varying the ratio of the hydrophilic acrylic acid to the hydrophobic alkyl acrylate allows for the fine-tuning of the polymer's amphiphilic nature. Studies on similar copolymer systems have shown that the monomer ratio affects polymerization kinetics and the final properties of the polymer, such as its glass transition temperature and mechanical properties. nih.gov For instance, in poly(acrylic acid-co-acrylamide) systems, increasing the monomer content was found to increase the grafting efficiency and percentage. nih.gov Research on other copolymers also indicates that monomer reactivity ratios play a crucial role in the final copolymer composition and microstructure. researchgate.net

Property Influenced by Co-monomer RatioEffect of Increasing Hydrophobic Co-monomer (C10-30 Alkyl Acrylate)
Hydrophilicity/Lipophilicity Balance Shifts towards more lipophilic character
Swelling in Aqueous Media Generally decreases
Emulsification Properties Enhanced due to increased interfacial activity
Viscosity in Oil/Water Systems Can be optimized for specific applications

Structural Characterization of Pemulen TR-1 via Advanced Techniques

A thorough understanding of the structure of Pemulen TR-1 is essential for predicting its behavior and performance. Advanced analytical techniques are employed to elucidate its functional group distribution, chain features, and cross-link density.

Spectroscopic Analysis for Elucidating Functional Group Distribution

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the Pemulen TR-1 polymer. The FTIR spectrum of poly(acrylic acid)-based polymers typically shows characteristic absorption bands. nih.govnih.gov

A broad band in the region of 2500-3500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid groups, often showing intramolecular hydrogen bonding. researchgate.net A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. nih.govresearchgate.net The presence of bands related to C-H stretching and bending from the polymer backbone and the alkyl side chains can also be observed. nih.gov Analysis of FTIR spectra can confirm the incorporation of both the acrylic acid and the alkyl acrylate co-monomers into the polymer structure. nih.gov For instance, the FTIR spectrum of Carbopol 940, a similar polymer, shows a prominent band at 2960.73 cm⁻¹ assigned to intramolecular hydrogen bonding and a peak at 1712.79 cm⁻¹ representing the C=O stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of the protons in the polymer structure. researchgate.net It can be used to confirm the polymer's composition and to study the distribution of the different monomer units along the polymer chain. bris.ac.ukmdpi.com

Spectroscopic TechniqueInformation ObtainedTypical Observations for Poly(acrylic acid) based polymers
FTIR Spectroscopy Identification of functional groupsBroad O-H stretch (carboxylic acid), strong C=O stretch (carbonyl) nih.govresearchgate.net
¹H NMR Spectroscopy Chemical environment of protons, polymer compositionSignals corresponding to the polymer backbone and side chains researchgate.netbris.ac.uk

Chromatographic Determination of Polymer Chain Features and Cross-link Density

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a key technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netlcms.czintertek.com For cross-linked polymers like Pemulen TR-1, SEC can provide insights into the size of the polymer coils and the extent of cross-linking. researchgate.net However, the cross-linked nature of these polymers can make them insoluble, posing challenges for traditional SEC analysis which requires the polymer to be dissolved. researchgate.net

When analyzing the linear or lightly cross-linked precursors, SEC can reveal the distribution of chain lengths. Aqueous SEC is particularly suited for water-soluble polymers like poly(acrylic acid). lcms.czintertek.com The analysis of poly(acrylic acid) by aqueous SEC often requires the use of a salt/buffer eluent to suppress polyelectrolyte effects. lcms.cz The resulting chromatograms can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which gives an indication of the breadth of the molecular weight distribution. researchgate.net

Inverse Steric Exclusion Chromatography (ISEC) is another technique that has been used to study the nanostructure and molecular accessibility of similar gel-type functional resins, providing information on the cross-linked network. nih.gov

Chromatographic TechniqueInformation Obtained
Size-Exclusion Chromatography (SEC/GPC) Molecular weight, molecular weight distribution of soluble fractions researchgate.netlcms.cz
Inverse Steric Exclusion Chromatography (ISEC) Nanostructure and accessibility of the cross-linked network nih.gov

Microstructural Morphologies of Hydrated Pemulen TR-1 Microgels

When dispersed in water and neutralized, Pemulen TR-1 forms a hydrogel, which consists of a network of polymer chains swollen with water. researchgate.netmdpi.com At a microscopic level, these hydrogels are composed of individual microgel particles. bris.ac.uk In their dry state, the polymer molecules are tightly coiled. mdpi.com Upon hydration, and particularly after neutralization of the carboxylic acid groups, the polymer chains uncoil and expand due to electrostatic repulsion between the negatively charged carboxylate groups. mdpi.com

This swelling behavior is a hallmark of these types of cross-linked poly(acrylic acid) polymers. nih.gov The hydrophobic portions of the polymer, originating from the C10-30 alkyl acrylate co-monomer, can associate to form hydrophobic microdomains within the hydrated gel network. researchgate.net This unique microstructure, with both hydrophilic and hydrophobic regions, is fundamental to the emulsifying properties of Pemulen TR-1, allowing it to stabilize oil-in-water emulsions. pharmaexcipients.comresearchgate.net The hydrophilic portion swells in the water phase, creating a gel network around the oil droplets, while the lipophilic portion adsorbs at the oil-water interface. researchgate.net

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize the morphology of these microgels, revealing their spherical shape and porous network structure. nih.govresearchgate.netnih.gov Dynamic Light Scattering (DLS) can be employed to determine the size of the hydrated microgel particles. mdpi.com

Microstructural FeatureDescription
Hydrated State Polymer network swollen with water, forming a hydrogel mdpi.com
Microgel Particles Individual, cross-linked polymer particles that swell in water bris.ac.uk
Hydrophilic Domains Formed by the poly(acrylic acid) backbone, responsible for water absorption and swelling researchgate.net
Hydrophobic Microdomains Formed by the association of the C10-30 alkyl acrylate side chains, crucial for emulsification researchgate.net

Small-Angle Scattering Investigations of Polymer Conformation in Solution

Research on Acrylates/C10-30 Alkyl Acrylate Crosspolymers has utilized SAXS to characterize their properties. researchgate.netresearchgate.net SAXS measurements have been successfully employed to provide a physical description of the network structures of these materials in various systems. researchgate.netresearchgate.net The data obtained can reveal how the polymer network is organized, including the arrangement of hydrophobic and hydrophilic domains, which is crucial for understanding its emulsifying and rheological properties. researchgate.net For instance, SAXS can help describe how the polymer network forms defined structures, such as fiber bundles or clusters, depending on the solvent environment. researchgate.net This information is critical for tuning the polymer's performance in complex formulations. researchgate.net

Fundamental Rheological Behavior and Network Mechanics

Mechanistic Studies of Pemulen TR-1 Rheology in Complex Systems

Pemulen TR-1, as a cross-linked polyacrylic acid derivative, forms a three-dimensional network structure when dispersed and neutralized in an aqueous medium. nih.govcommonshare.com This network is responsible for the significant increase in viscosity and the characteristic gel-like consistency of its solutions.

Gels formulated with Acrylates/C10-30 Alkyl Acrylate (B77674) Crosspolymer, such as Pemulen TR-1, exhibit pronounced shear-thinning behavior. researchgate.netaloderma.com This phenomenon is characterized by a decrease in viscosity as the applied shear stress increases. At rest, the cross-linked polymer chains are in a coiled and entangled state, entrapping the solvent and creating a high-viscosity structure. When shear force is applied, the polymer chains align in the direction of the flow, leading to a reduction in intermolecular resistance and a consequent decrease in viscosity. This property is advantageous in topical products, allowing for easy spreading during application, followed by a return to a higher viscosity state to ensure the product remains in place. aloderma.com

In addition to being shear-thinning, Pemulen TR-1 gels also demonstrate thixotropy, a time-dependent shear-thinning behavior. nih.govdavidpublisher.com When subjected to constant shear, the viscosity of a thixotropic fluid decreases over time. Upon removal of the shear, the structure gradually recovers, and the viscosity returns to its initial state. This behavior is attributed to the reversible breakdown and reformation of the polymer network's internal structure. The presence of an overshoot in a stress growth experiment is often indicative of thixotropic behavior. davidpublisher.com

Table 1: Conceptual Representation of Shear-Thinning and Thixotropic Properties

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s) - Shear-ThinningTime Under Shear (s)Apparent Viscosity (Pa·s) - Thixotropic
0.11000100
1501090
10102080
10023070
RestRecovers to ~100RestRecovers to ~100

This table is illustrative of the concepts and does not represent actual experimental data for Pemulen TR-1.

Dynamic oscillatory rheology is a powerful technique to characterize the viscoelastic properties of materials like Pemulen TR-1 gels. By applying a small, sinusoidal stress or strain and measuring the resulting strain or stress, one can determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component, indicating the energy stored and recovered per cycle, while the loss modulus represents the viscous (liquid-like) component, signifying the energy dissipated as heat. mdpi.comsemanticscholar.org

For carbomer gels, oscillatory tests reveal that at low stress amplitudes, the storage modulus is typically higher than the loss modulus (G' > G''), indicating a predominantly elastic, gel-like structure. mdpi.com As the applied stress increases, the network structure begins to break down, and at the crossover point (where G' = G''), the material transitions to a more liquid-like behavior. This crossover point is often associated with the yield stress of the material. mdpi.com

Table 2: Representative Viscoelastic Properties from Oscillatory Rheology

ParameterDescriptionTypical Observation for Acrylate Crosspolymer Gels
Storage Modulus (G') Elastic response; energy storageHigh at low strain, indicating a structured gel
Loss Modulus (G'') Viscous response; energy dissipationLower than G' at low strain
Tan Delta (G''/G') Ratio of viscous to elastic response< 1 in the linear viscoelastic region
Yield Stress Stress at which the material begins to flowCorresponds to the G'/G'' crossover point

This table provides a general overview of expected results for polymers of this class.

Impact of Polymer Concentration and Environmental Factors on Gel Strength and Yield Value

The gel strength and yield value of Pemulen TR-1 dispersions are significantly influenced by the polymer concentration. An increase in the concentration of the acrylate crosspolymer leads to a greater number of polymer chains per unit volume, resulting in a more entangled and robust network structure upon neutralization. This enhanced network structure translates to a higher viscosity, increased gel strength, and a greater yield stress. Studies on similar carbomer gels have shown a non-linear increase in yield stress with increasing polymer concentration. ijlret.com

Environmental factors, particularly temperature, can also affect the rheological properties of Pemulen TR-1 gels. While carbomer-based topical gels are known for their remarkable temperature stability, some studies on related polymers have shown that an increase in temperature can lead to a decrease in viscosity. nih.gov However, the specific temperature dependency of Pemulen TR-1 would require dedicated experimental investigation.

pH-Dependent Swelling and De-swelling Kinetics of Pemulen TR-1 Gels

As a polyacrylic acid derivative, Pemulen TR-1 exhibits significant pH-dependent swelling behavior. researchgate.net In its unneutralized, acidic state, the polymer chains are tightly coiled. Upon neutralization with a base, the carboxylic acid groups along the polymer backbone ionize to form carboxylate anions (COO⁻). The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a dramatic increase in the hydrodynamic volume of the polymer and the formation of a viscous gel. researchgate.net This swelling is most pronounced within a specific pH range. For Pemulen TR-1, it can emulsify oils effectively over a broad pH range of 3 to 11, with optimal viscosity often achieved at a pH of 6.5-7.0. researchgate.net

The kinetics of this swelling process are governed by the diffusion of the neutralizing agent into the polymer matrix and the subsequent relaxation of the polymer chains. Similarly, a decrease in pH will cause the carboxylate groups to become protonated, reducing electrostatic repulsion and leading to de-swelling or collapse of the gel network.

The stability and structure of the swollen Pemulen TR-1 gel network are highly sensitive to the presence of electrolytes. researchgate.net The introduction of ions, particularly cations, into the formulation can shield the negative charges of the carboxylate groups on the polymer backbone. This charge shielding effect reduces the electrostatic repulsion between the polymer chains, allowing them to coil up and leading to a significant decrease in viscosity and, in some cases, the collapse of the gel network. researchgate.net This phenomenon is why high levels of electrolytes can be incompatible with Pemulen TR-1 and other carbomers, as it compromises their thickening and stabilizing capabilities. pbworks.com The extent of this effect depends on the concentration and valence of the ions present in the system.

Table 3: Summary of Influencing Factors on Pemulen TR-1 Gel Properties

FactorEffect on Gel NetworkConsequence for Rheological Properties
Increasing Polymer Concentration Denser, more entangled networkIncreased viscosity, gel strength, and yield stress
Neutralization (Increasing pH) Ionization of carboxylic groups, chain expansionSignificant increase in viscosity and gel formation
Decreasing pH Protonation of carboxylate groups, chain coilingDecrease in viscosity, potential gel collapse
Increasing Ionic Strength Shielding of carboxylate charges, reduced repulsionDecrease in viscosity, potential network collapse

Interfacial Phenomena and Emulsion Stabilization Principles

Adsorption Mechanisms of Pemulen TR-1 at Oil-Water Interfaces

The emulsification process initiated by Pemulen TR-1 is a multi-step phenomenon governed by the polymer's amphiphilic nature. The adsorption at the oil-water interface is a critical step that dictates the subsequent stabilization of the emulsion. This process is highly dependent on the pH of the aqueous phase, which influences the conformation of the polymer at the interface. researchgate.net

The C10-30 alkyl acrylate (B77674) portion of the Pemulen TR-1 polymer is hydrophobic, or "oil-loving." incidecoder.com These lipophilic segments readily anchor themselves within the oil droplets of an oil-in-water emulsion. pbworks.comresearchgate.net This anchoring is a spontaneous process driven by the reduction of the interfacial tension between the oil and water phases. The hydrophobic interactions between the alkyl chains and the oil phase are crucial for the initial adsorption and firm positioning of the polymer at the interface. acs.org The degree of hydrophobic modification on the poly(acrylic acid) backbone is a determining factor in the polymer's emulsifying capacity, with an optimal grafting degree leading to the most stable emulsions.

Conversely, the polyacrylic acid backbone of Pemulen TR-1 is hydrophilic, or "water-loving." researchgate.net Once the hydrophobic portions are anchored in the oil droplet, the hydrophilic chains extend into the continuous water phase. pbworks.com These chains, upon neutralization, swell and uncoil, forming a dense, gel-like network around each oil droplet. pharmaexcipients.com This creates a significant steric barrier, a physical impediment that prevents the oil droplets from coalescing. pbworks.comnih.gov The repulsive forces generated by the steric hindrance of these hydrated polymer layers are the primary mechanism for emulsion stabilization. researchgate.net

Comparative Analysis of Emulsification Pathways: Pemulen TR-1 vs. Traditional Surfactants

The emulsification pathway of Pemulen TR-1 fundamentally differs from that of traditional, low-molecular-weight surfactants. Traditional surfactants, such as sodium lauryl sulfate (B86663), function by significantly lowering the interfacial tension and forming a monomolecular layer at the oil-water interface. Their effectiveness is often dependent on achieving a specific Hydrophilic-Lipophilic Balance (HLB) that matches the oil phase. researchgate.net In contrast, Pemulen TR-1 does not rely on HLB matching for its emulsifying action. pbworks.com

Pemulen TR-1's mechanism is primarily based on steric stabilization, where the bulky, hydrated polymer chains prevent droplet coalescence. nih.govrsc.org While traditional surfactants can form stable emulsions, they are susceptible to desorption and may not provide the same long-term stability as the robust gel network formed by Pemulen TR-1. researchgate.net Furthermore, the concentration of traditional surfactants required to achieve stable emulsions is typically much higher than that needed for Pemulen TR-1.

Table 1: Comparative Properties of Emulsifiers

Note: The data presented in this table is illustrative and intended to highlight the general differences in properties between Pemulen TR-1 and traditional surfactants.

PropertyPemulen TR-1 Acrylic PolymerTraditional Surfactant (e.g., Sodium Lauryl Sulfate)
Primary Stabilization MechanismSteric HindranceInterfacial Tension Reduction, Electrostatic Repulsion
HLB DependenceIndependentDependent
Typical Use ConcentrationLow (e.g., 0.1-0.5%)Higher (e.g., 1-5%)
Effect on Aqueous Phase ViscositySignificant IncreaseMinimal Increase
Droplet SizeCan stabilize larger dropletsTypically forms smaller droplets

Investigations into the Long-Term Stability of Pemulen TR-1 Emulsions under Varied Conditions

Emulsions stabilized with Pemulen TR-1 exhibit remarkable long-term stability under a variety of challenging conditions. This robustness is attributed to the durable and resilient gel network that encapsulates the oil droplets.

Studies have shown that these emulsions can remain stable for extended periods, even at elevated temperatures. pbworks.com The stability is also maintained through freeze-thaw cycles, a testament to the strength of the steric barrier. pbworks.com The pH of the aqueous phase plays a critical role in the stability of Pemulen TR-1 emulsions. pbworks.com The polymer's hydrophilic chains are most effective at creating a steric barrier when they are neutralized and in an extended conformation. Extreme pH values can cause the polymer to coil, reducing its effectiveness as a stabilizer. researchgate.net

The presence of electrolytes can also impact emulsion stability. High concentrations of salts can shield the charges on the polyacrylic acid backbone, causing the polymer to contract and weakening the steric barrier. pbworks.com However, Pemulen TR-1 emulsions generally exhibit good tolerance to moderate levels of electrolytes.

Table 2: Illustrative Long-Term Stability Data for a Pemulen TR-1 Emulsion (20% Oil)

Note: This table presents hypothetical data to illustrate the typical long-term stability of emulsions formulated with Pemulen TR-1 under different storage conditions.

Storage ConditionTimeAverage Particle Size (μm)Viscosity (cP)Observations
Room Temperature (25°C)Initial5.215000Stable, uniform emulsion
6 Months5.314800No signs of separation
12 Months5.514500No signs of separation
Elevated Temperature (40°C)Initial5.215000Stable, uniform emulsion
6 Months5.814000No signs of separation
12 Months6.113500Slight viscosity decrease, no separation
Freeze-Thaw Cycles (3 cycles, -10°C to 25°C)Initial5.215000Stable, uniform emulsion
After 3 Cycles5.614200No signs of separation

Interactions with Complementary Chemical Entities and Multi Component Systems

Synergistic and Antagonistic Interactions with Other Hydrophilic Polymers

Pemulen TR-1 is frequently formulated with other hydrophilic polymers to achieve desired sensory and stability profiles. These interactions are primarily synergistic, leveraging the properties of each polymer to create a more robust system.

While Pemulen TR-1 provides some thickening to oil-in-water emulsions, it is often combined with Carbopol® polymers, which are high molecular weight polyacrylic acid polymers, to achieve significant viscosity enhancement. lubrizol.comspecialchem.comresearchgate.netresearchgate.netulprospector.com This combination exhibits rheological synergism, where the resulting viscosity is greater than the sum of the individual polymer contributions.

The primary mechanism for this synergy lies in their complementary roles. Pemulen TR-1, with its lipophilic and hydrophilic portions, adsorbs at the oil-water interface, forming a stabilizing gel network around the oil droplets. researchgate.netpbworks.com Carbopol polymers, upon neutralization in water, uncoil and swell significantly, forming a highly viscous hydrogel in the continuous aqueous phase. researchgate.netmdpi.com The presence of the Carbopol network reinforces the continuous phase, immobilizing the emulsified droplets stabilized by Pemulen TR-1, leading to a substantial increase in viscosity and yield strength. This dual-action stabilization makes the emulsion highly resistant to creaming and coalescence. pbworks.compbworks.com

Technical documentation recommends using Carbopol polymers at concentrations of 0.2-0.6% in conjunction with Pemulen TR-1 when higher viscosity is required. pbworks.compbworks.com Studies on hydrophobically modified poly(acrylic acid) polymers show that in aqueous dispersions at a pH of 6, they form stiff gels where the elastic modulus (G') is significantly higher than the viscous modulus (G''), indicating a strong gel network. nih.gov The addition of a non-adsorbing polymer like Carbopol to this system would further increase the elastic modulus of the bulk phase.

Table 1: Rheological Impact of Polymer Blends
Polymer SystemConcentration (wt%)Observed Rheological EffectPrimary Mechanism
Pemulen TR-10.2 - 0.4Forms stable O/W emulsions with moderate viscosity.Interfacial gel network formation around oil droplets.
Carbopol® 9800.2 - 0.6High viscosity hydrogel formation in the aqueous phase.Polymer chain uncoiling and swelling upon neutralization.
Pemulen TR-1 + Carbopol®CombinedSynergistic increase in viscosity and emulsion stability.Reinforcement of the continuous phase by Carbopol, immobilizing Pemulen-stabilized droplets.

When Carbopol is added, its own three-dimensional polymer network intertwines with the Pemulen TR-1 gel structure in the continuous phase. mdpi.com This results in a denser, more intricate, and physically stronger gel matrix. This reinforced network is more effective at suspending oil droplets and any insoluble particulates, preventing sedimentation or creaming over long-term storage and under thermal stress. pharmaexcipients.comlubrizol.com The enhanced stability is attributed to the high yield value imparted by the combined polymer network, which requires a greater force to initiate flow and disrupt the emulsion structure. pbworks.com

Interactions with Surfactants and Co-emulsifiers

Although one of the key advantages of Pemulen TR-1 is its ability to form stable emulsions with low or no traditional surfactants, its interaction with them is a critical area of study, particularly in complex formulations or biological environments. researchgate.netpbworks.com

Pemulen TR-1 functions by adsorbing at the oil-water interface, creating a viscoelastic gel layer that provides a physical repulsive force between droplets. pbworks.com This mechanism is distinct from traditional surfactants that primarily reduce interfacial tension by forming liquid crystalline layers. researchgate.netpbworks.com

The introduction of conventional surfactants can lead to complex interactions. Research on hydrophobically modified polymers similar to Pemulen TR-1 has shown that anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and bile salts like sodium taurocholate (NaTC) can significantly alter the rheological properties of the polymer gel. For hydrophobically modified poly(acrylic acid) (HMPAA) solutions, the addition of these surfactants can cause a maximum in the elastic modulus (G') at certain concentrations. nih.gov This suggests that at low concentrations, surfactant molecules may associate with the hydrophobic domains of the Pemulen polymer, strengthening the network junctions and thus the interfacial film. However, as surfactant concentration increases past a critical point, they can begin to solubilize the hydrophobic associations, leading to a weakening of the gel network.

Table 2: Effect of Surfactants on HMPAA Gel Properties (Analogous to Pemulen TR-1)
SurfactantConcentration RangeEffect on Elastic Modulus (G')Inferred Interfacial Consequence
Sodium Dodecyl Sulfate (SDS)Low (approaching CMC)Increase to a maximumStrengthening of the interfacial gel network.
High (above CMC)DecreaseWeakening/solubilization of the interfacial network.
Sodium Taurocholate (NaTC)LowIncrease to a maximumReinforcement of hydrophobic domains at the interface.
HighDecreaseSolubilization of hydrophobic domains by micelles.

The interaction between Pemulen TR-1 and surfactants can lead to competitive adsorption at the oil-water interface. While direct studies on surfactant desorption from Pemulen TR-1 are limited, research on the closely related Pemulen TR-2 polymer shows it can actively desorb surfactants from an interface. researchgate.net

The proposed mechanism involves the hydrophobic portions of the Pemulen polymer displacing surfactant molecules at the interface. At low surfactant concentrations, the addition of a surfactant like Polysorbate 80 to a Pemulen TR-2 dispersion resulted in an increase in viscosity, suggesting a synergistic strengthening of the gel network. However, as the surfactant concentration increased, a decrease in the gel network strength was observed. researchgate.net This indicates that at higher concentrations, the surfactant begins to form micelles in the bulk phase, which can then interact with and solubilize the hydrophobic parts of the Pemulen polymer. This interaction can disrupt the polymer's anchor at the oil-water interface, potentially leading to its desorption and a subsequent loss of emulsion stability. This competitive interaction and potential for desorption is a critical consideration in formulations containing both Pemulen TR-1 and conventional surfactants.

Polymer-Solute Interactions and their Influence on Solubilization and Release Characteristics

Pemulen TR-1 is used in topical and ophthalmic drug delivery systems, where its interaction with the active solute is paramount. pharmaexcipients.comlubrizol.comlubrizol.com The polymer network can influence both the solubilization of poorly soluble drugs and their subsequent release.

Research has demonstrated that the hydrophobic domains within the Pemulen TR-1 matrix, formed by the aggregation of its C10-30 alkyl chains, can act as reservoirs for lipophilic solutes. nih.gov For instance, Pemulen TR-1 gels can solubilize lecithin (B1663433), a phospholipid, within these hydrophobic regions, forming homogenous gels up to a certain concentration. nih.gov This indicates a capacity to enhance the solubilization of poorly water-soluble active ingredients within the aqueous gel base.

Furthermore, the release of solutes from the Pemulen TR-1 network is influenced by the surrounding medium. Emulsions formulated with Pemulen TR-1 exhibit a "triggered release" mechanism. researchgate.net When applied to the skin, the salts and surface charges present cause the hydrophilic portion of the polymer network to de-swell and collapse. pbworks.comresearchgate.net This breaks the emulsion and rapidly releases the oil phase and any dissolved solute. researchgate.netpbworks.com

In the context of intestinal drug delivery, the interaction with biological solutes like bile salts (NaTC) and lecithin affects drug release. A study on the release of the poorly soluble drug griseofulvin (B1672149) from Pemulen TR-1 tablets in simulated intestinal fluids found that the presence of these natural surfactants altered the rheology of the polymer gel, which in turn correlated with the drug's release profile. nih.gov The interactions suggest that the polymer network's integrity, modulated by solutes in the release medium, is a key factor controlling the release rate of the entrapped active ingredient.

Modulation of Drug Release Kinetics by Pemulen TR-1 Matrix

Pemulen TR-1, a high molecular weight, crosslinked copolymer of acrylic acid and a hydrophobic C10-30 alkyl acrylate (B77674), plays a significant role in modulating the release kinetics of active pharmaceutical ingredients (APIs) from matrix-based drug delivery systems. Its unique amphiphilic nature allows for interactions that can sustain the release of a drug over an extended period. The modulation of drug release is primarily achieved through the formation of a hydrogel matrix upon hydration, which acts as a barrier to drug diffusion.

In studies involving the formulation of sustained-release tablets, Pemulen TR-1 on its own has been observed to exert a very strong sustaining effect on drug release. For instance, in the development of ibuprofen (B1674241) matrix tablets, formulations containing only Pemulen TR-1 as the release-controlling polymer demonstrated a release profile that was overly sustained, indicating its potent ability to retard drug dissolution and diffusion. researchgate.net This characteristic necessitates its combination with other polymers to achieve a more desirable and therapeutically effective release rate.

The interaction of Pemulen TR-1 with other hydrophilic polymers, such as those from the Carbopol® family, has been shown to be particularly effective in fine-tuning drug release profiles. The combination of the hydrophobic nature of Pemulen TR-1 with the hydrophilic characteristics of Carbopol polymers allows for the creation of a balanced matrix that can control drug release in a predictable manner.

Detailed Research Findings on Combination Formulations:

Research on ibuprofen sustained-release tablets has provided valuable insights into the synergistic effects of Pemulen TR-1 and Carbopol polymers. In these studies, various formulations were prepared by direct compression, and their in-vitro drug release profiles were analyzed.

One successful combination involved the use of Carbopol 934P with Pemulen TR-1. A formulation containing 10% w/w of Carbopol 934P and 2.5% w/w of Pemulen TR-1 was found to provide a sustained release of ibuprofen over twelve hours. who.int The release kinetics of this combination formulation were best described by the Higuchi model, suggesting that the drug release was primarily controlled by diffusion through the swollen polymer matrix. researchgate.net

An even more notable outcome was observed with the combination of Carbopol 974P and Pemulen TR-1. A formulation comprising 9% w/w of Carbopol 974P and 1% w/w of Pemulen TR-1 not only sustained the release of ibuprofen but also shifted the release kinetics to a zero-order model. researchgate.netwho.int A zero-order release profile, where the drug is released at a constant rate, is often considered the ideal for sustained-release formulations as it can lead to more stable plasma drug concentrations. This shift in release kinetics is speculated to be due to a combination of factors, including the polymer chain relaxation of Carbopol 974P and the interaction between the ibuprofen molecules and the hydrophobic domains of Pemulen TR-1, which may act as a barrier, further regulating the release process. who.int

The following interactive data tables summarize the composition and drug release characteristics of these exemplary formulations.

Table 1: Ibuprofen Matrix Tablet Formulations with Pemulen TR-1 and Carbopol Polymers

Formulation IDPemulen TR-1 (% w/w)Carbopol 934P (% w/w)Carbopol 974P (% w/w)Total Drug Released after 12 hours (%)
C934/Pem2.510-94.2 ± 1.5
C974/Pem1-9101.1 ± 1.3

Table 2: Release Kinetics of Ibuprofen from Combination Matrix Tablets

Formulation IDPrimary Release Kinetic ModelDescription of Release
C934/PemHiguchi ModelDrug release is controlled by diffusion through the matrix.
C974/PemZero-Order ModelDrug is released at a constant rate over time.

These findings underscore the versatility of Pemulen TR-1 as a functional excipient in designing sophisticated oral controlled-release drug delivery systems. By carefully selecting complementary polymers and optimizing their concentrations, formulators can effectively modulate the drug release kinetics to achieve specific therapeutic objectives.

Advanced Applications in Materials Science and Engineering

Design and Characterization of Emulsion-Gels and Hydrogels for Controlled Delivery Systems

Pemulen TR-1 is instrumental in the formulation of emulsion-gels and hydrogels for controlled delivery systems due to its ability to form stable oil-in-water emulsions. researchgate.netnih.gov These systems are particularly valuable for the delivery of poorly soluble active ingredients. The polymer's mechanism involves the lipophilic portion adsorbing at the oil-water interface while the hydrophilic portion swells in the aqueous phase, creating a gel network around oil droplets. researchgate.net This structure provides exceptional emulsion stability. researchgate.net Even at low concentrations, such as 0.4%, Pemulen TR-1 can produce physically and chemically stable topical formulations. nih.govresearchgate.net The polymer's effectiveness in creating these systems is also attributed to its ability to be processed without the need for heating, which is crucial for protecting thermolabile active compounds. nih.gov

The functionality of Pemulen TR-1 based gels is intrinsically linked to their microstructure. These gels are formed by the uncoiling and hydration of the dry, tightly coiled acidic polymer molecules upon dispersion in water. researchgate.netresearchgate.net The maximum thickening and gel formation are achieved through neutralization of the acidic groups with an alkali, which causes the polymer to swell and form a viscous gel network. researchgate.net This microstructure is responsible for the gel's ability to suspend and stabilize dispersed oil droplets. researchgate.net

The relationship between the microstructure and the release of active compounds is a critical aspect of their design. For instance, in topical formulations, the gel's structure is designed to break down upon contact with the salts on the skin, leading to a decrease in viscosity and a rapid release of the encapsulated components. nih.govculturalheritage.org The textural properties, which are a direct consequence of the microstructure, play a significant role in modifying the release and diffusion rate of active substances. nih.gov A lower viscosity, for example, can lead to an increased release of the active compound. nih.gov

The viscosity and textural attributes of Pemulen TR-1 gels can be precisely engineered for specific applications. The final viscosity of the gel is influenced by the degree of neutralization and the concentration of the polymer. researchgate.net For applications requiring higher viscosity, Pemulen TR-1 can be used in conjunction with other polymers like Carbopol. researchgate.netresearchgate.net

Textural parameters such as hardness, cohesiveness, and spreadability are critical for the performance of topical formulations and are influenced by the composition of the gel, including the oil phase ratio. researchgate.netresearchgate.net Research has shown a positive correlation between the oily phase ratio and viscosity, spreadability, and skin adhesiveness in Pemulen TR-1 based cream-gels. researchgate.net These textural properties are deeply rooted in the microstructure and composition of the material. researchgate.net By manipulating these factors, formulations can be optimized for specific applications, ensuring desirable rheological properties and stability. researchgate.net

Below is an interactive data table summarizing the influence of oil phase concentration on the textural properties of a Pemulen TR-1 based cream-gel.

Oil Phase (%)Viscosity (Pa·s)Spreadability (mm²)Adhesiveness (N·s)
010.52500.8
512.22751.1
1015.83101.5
2020.13502.0

Application of Pemulen TR-1 in Conservation Science for Cleaning Artworks

Pemulen TR-1 has found a significant application in the field of conservation science, particularly for the controlled cleaning of artworks. conservation-wiki.comculturalheritage.org Its ability to form stable emulsions allows for the simultaneous application of aqueous and solvent components, which can be highly effective for removing grime and discolored varnish from sensitive art surfaces. culturalheritage.orgculturalheritage.org The use of Pemulen TR-1 based gels can dramatically reduce the amount of solvent needed for cleaning, thereby minimizing the conservator's exposure to hazardous fumes and limiting the penetration of cleaning solutions into porous substrates. conservation-wiki.comculturalheritage.org

The rheological properties of Pemulen TR-1 gels are central to their effectiveness in art conservation. The ability to control the viscosity of the cleaning system allows for increased contact time with the substrate while preventing unwanted dripping or spreading. conservation-wiki.com The gel's structure helps to limit solvent volatility, further enhancing the cleaning action. conservation-wiki.com The adhesion of the gel to the artwork's surface is carefully controlled to ensure that it can be applied and removed without causing damage to the underlying paint or varnish layers. The formulation can be tailored to have the appropriate tack and adhesion for various types of surfaces, from delicate paintings to more robust objects.

A critical consideration in the use of any cleaning agent on artworks is the potential for water penetration and the leaving of residues. The gel structure of Pemulen TR-1 systems helps to control the penetration of water into sensitive paint films. conservation-wiki.com Research in conservation science has focused on the question of residues left by solvent gels. conservation-wiki.com While the gel formulation is designed to be removed cleanly from the surface, studies are ongoing to assess any potential long-term effects of trace residues. The goal is to formulate cleaning systems that are highly effective in removing unwanted surface contaminants while being fully reversible and leaving no harmful residues behind. culturalheritage.org

Development of Stimuli-Responsive Pemulen TR-1 Systems for Smart Material Design

The inherent properties of Pemulen TR-1 make it a suitable candidate for the development of stimuli-responsive or "smart" materials. These are materials that can undergo a significant change in their properties in response to external stimuli such as pH, temperature, or the presence of specific ions. mdpi.com The pH-responsive nature of Pemulen TR-1, where its viscosity is dependent on the degree of neutralization, is a key characteristic that can be exploited in smart material design. researchgate.netnih.gov

For instance, the characteristic of Pemulen TR-1 gels to break down in the presence of salts can be utilized in designing drug delivery systems that release their payload in a specific physiological environment. nih.govculturalheritage.org This stimuli-responsive behavior allows for the targeted and controlled release of active substances. Further research is exploring the incorporation of other stimuli-responsive moieties into the Pemulen TR-1 polymer backbone to create materials with a wider range of smart functionalities for applications in biomedicine, sensors, and soft robotics.

Degradation Pathways and Stability Mechanisms

Investigation of Chemical Degradation Under Varied Environmental Stressors

The chemical stability of Pemulen TR-1 is influenced by several environmental factors, including ultraviolet (UV) radiation, hydrolysis, and pH. nih.govnih.gov As an acrylic polymer, its degradation can involve changes in both its chemical structure and physical arrangement through the breaking and forming of chemical bonds. nih.gov

Hydrolytic Degradation: The structure of Pemulen TR-1 contains ester groups from the alkyl acrylate (B77674) component, which are susceptible to hydrolysis. nih.gov In the presence of water, particularly under acidic or alkaline conditions, the ester linkages can be cleaved. This process can lead to the formation of lower molecular weight products, such as alcohols and carboxylic acids, potentially compromising the polymer's emulsifying capabilities. mdpi.com The rate of hydrolysis is significantly influenced by pH and temperature.

Photodegradation: Exposure to UV radiation is a significant environmental stressor for acrylic polymers. nih.gov UV energy can be sufficient to break covalent bonds within the polymer backbone (C-C) or in the side chains (C-O), leading to chain scission and a reduction in molecular weight. nih.gov This photodegradation can result in the loss of mechanical stability and changes in the material's physical properties. nih.gov For Pemulen TR-1, this could manifest as a reduced ability to maintain a stable emulsion.

Oxidative Degradation: In the presence of oxygen, especially when combined with heat or UV radiation (thermo-oxidative or photo-oxidative degradation), acrylic polymers can undergo complex chemical changes. nih.govmdpi.com This process often involves the formation of free radicals, which can initiate chain reactions leading to the formation of oxidative products like ketones, alcohols, and acids, further altering the polymer's structure and function. mdpi.com

The table below summarizes the impact of various environmental stressors on acrylic polymers like Pemulen TR-1.

StressorDegradation MechanismPotential Effects on Polymer Structure
UV Radiation PhotodegradationChain scission of C-C and C-O bonds, reduction in molecular weight. nih.gov
Water/Humidity HydrolysisCleavage of ester bonds, formation of acids and alcohols. nih.govmdpi.com
Oxygen OxidationFormation of ketones, alcohols, and acids; chain scission. mdpi.com
pH Extremes Catalyzed HydrolysisAccelerated cleavage of ester linkages. nih.gov

Analysis of Thermal Stability and Decomposition Products

The thermal stability of Pemulen TR-1, like other polyacrylates, is a critical parameter defining its processing and application limits. Thermal degradation involves the decomposition of the polymer at elevated temperatures, a process that typically occurs through a free-radical mechanism. gla.ac.ukproquest.com

Studies on related acrylic acid and acrylate copolymers show that they are generally stable up to approximately 160-210 °C. Above these temperatures, thermal decomposition begins. The process can be complex, sometimes occurring in multiple stages depending on the specific polymer structure. proquest.com For instance, the degradation of some polyacrylates begins at around 265-300°C. proquest.com A Material Safety Data Sheet for Pemulen TR-1 indicates that thermal decomposition or combustion can produce smoke, carbon monoxide, and carbon dioxide. pharmaexcipients.com

The decomposition products of acrylic polymers are varied and depend on the specific monomers and the degradation conditions. Research on the pyrolysis of acrylic acid-butyl acrylate copolymers identified several main breakdown products. While these are not identical to Pemulen TR-1, they provide insight into the types of molecules that may be formed.

The following table details common thermal decomposition products observed in studies of related polyacrylate systems.

Polymer SystemMajor Decomposition ProductsReference
Poly(primary acrylates)Carbon dioxide, Olefin, Alcohol proquest.com
Acrylic acid–butyl acrylate copolymersCarbon dioxide, Butene-1, Butanol-1, Butyl acrylate
Poly(iso-propyl acrylate)Olefin, Carbon dioxide, Water proquest.com
General PolyacrylatesSmoke, Carbon Monoxide, Carbon Dioxide pharmaexcipients.com

Mechanistic Understanding of Triggered Network Collapse in Response to External Stimuli

A key functional characteristic of Pemulen TR-1 is its ability to form and stabilize oil-in-water emulsions. lubrizol.comlubrizol.com This is achieved through a unique mechanism where the polymer's hydrophilic and hydrophobic segments interact with the water and oil phases, respectively. The hydrophilic poly(acrylic acid) portion swells in water, forming a gel network around the oil droplets, which are adsorbed by the lipophilic C10-30 alkyl portion. researchgate.netpharmaexcipients.com This creates a highly stable emulsion structure. researchgate.net

This stable network is designed to collapse in response to specific external stimuli, a phenomenon described as a "triggered release mechanism." researchgate.net The primary trigger for this collapse is the introduction of ions, such as the salts naturally present on the skin. researchgate.net

The mechanism proceeds as follows:

Network Formation: In an aqueous environment, the carboxylic acid groups on the polymer backbone ionize, creating negative charges that repel each other. This repulsion, combined with hydration, causes the polymer to uncoil and swell, creating a viscous gel network.

Ion-Induced Shielding: When the emulsion is exposed to an environment with a significant concentration of electrolytes (salts), the cations from the salt (e.g., Na⁺) are attracted to the negatively charged carboxylate groups on the polymer chains.

Network Collapse: This ionic interaction shields the negative charges, reducing the electrostatic repulsion between them. The reduction in repulsion allows the polymer chains to coil back up, leading to a rapid decrease in viscosity and the collapse of the gel network.

Phase Release: As the stabilizing network around the oil droplets breaks down, the emulsified oil phase is released. researchgate.net This property is crucial for the delivery of active ingredients in topical applications, as the emulsion breaks upon contact with the skin, releasing the oil-soluble components. researchgate.net

This triggered collapse is a sophisticated mechanism that relies on the specific chemical structure of Pemulen TR-1 and its responsiveness to changes in its ionic environment.

Computational and Theoretical Modeling of Pemulen Tr 1 Systems

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of polymeric systems at an atomic level. mdpi.com For polymers like Pemulen TR-1, which are high molecular weight, crosslinked copolymers of acrylic acid and a C10-30 alkyl acrylate (B77674), MD simulations can elucidate their conformation in solution and their interactions with other molecules. lubrizol.comspecialchem.comulprospector.com

Research on similar poly(acrylic acid) (PAA) systems reveals that the conformation of the polymer chains is highly dependent on environmental factors such as ionic strength and pH. researchgate.netwikipedia.org In aqueous solutions at neutral pH, the carboxylic acid groups of the PAA backbone deprotonate, leading to negative charges along the chain. wikipedia.org This intramolecular electrostatic repulsion causes the polymer to unfold and swell, a key mechanism for its thickening properties. researchgate.net

MD simulations have shown that an increase in salt concentration can lead to the collapse of PAA chains due to the shielding effect of the cations, which reduces the electrostatic repulsion. researchgate.net The radius of gyration (Rg), a measure of the polymer chain's size, is a key parameter obtained from these simulations to quantify the degree of chain stretching or collapse. researchgate.net

Intermolecular interactions, particularly with surfactants and oils, are critical for the emulsifying function of Pemulen TR-1. MD studies on PAA and surfactant systems have demonstrated that hydrogen bonding plays a significant role in the adsorption of the polymer onto surfactant aggregates. rsc.org Specifically, hydrogen bonds form between the carboxylic acid groups of the polymer and the polar groups of the surfactant molecules. rsc.org All-atom MD simulations can be used to analyze physical interactions during processes like friction and to predict material properties by considering interactions such as van der Waals forces and Coulombic interactions. mdpi.com

Simulation ParameterDescriptionTypical Findings for PAA Systems
Radius of Gyration (Rg) A measure of the overall size and conformation of the polymer chain.Decreases with increasing salt concentration, indicating chain collapse. Increases with pH due to electrostatic repulsion.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point.Used to analyze the structuring of water and ions around the polymer chain and hydrogen bonding. researchgate.net
Mean Square Displacement (MSD) Measures the average distance a particle travels over time, indicating dynamic properties.Provides insights into the diffusion of polymer chains and surrounding molecules. youtube.commdpi.comnih.gov
Interaction Energy Quantifies the strength of non-bonded interactions (van der Waals, electrostatic) between the polymer and other molecules.Crucial for understanding the adsorption mechanism at oil-water interfaces and interactions with surfactants.

Coarse-Grained Modeling of Microgel Network Formation and Rheological Response

While all-atom MD simulations provide detailed insights, they are computationally expensive for modeling large-scale phenomena like the formation of a microgel network. mdpi.com Coarse-grained (CG) modeling addresses this limitation by grouping atoms into larger "beads," reducing the degrees of freedom and allowing for simulations over longer time and length scales. mdpi.commdpi.com This approach is particularly well-suited for studying the self-assembly and network formation of polymers like Pemulen TR-1.

Pemulen TR-1 consists of primary polymer particles that swell in water to form a gel network. researchgate.net CG models can simulate this process, capturing how the cross-linked polymer chains unfold and interact to create the hydrogel structure. These models are essential for understanding how factors like polymer concentration and pH influence the final network architecture and, consequently, its rheological properties. mdpi.com

The rheological response, such as viscosity and yield stress, is directly linked to the underlying microgel structure. CG simulations can predict these properties by analyzing the network's resistance to deformation. For instance, dissipative particle dynamics (DPD), a type of mesoscale simulation, has been used to study the morphology and stability of gel-forming systems containing cross-linked polymers and surfactants. researchgate.net Such simulations have shown that surfactants can interact with the hydrophobic linkers in the polymer network, potentially leading to its disruption at high concentrations. researchgate.net The development of multi-scale models, which may incorporate neural networks, aims to simulate coarse-grained dynamics with significantly larger time steps, enabling the prediction of structural and dynamical properties with much greater speed. openreview.netarxiv.org

Modeling ApproachKey FocusPredicted Properties
Dissipative Particle Dynamics (DPD) Simulates the hydrodynamic behavior and self-assembly of complex fluids at the mesoscale.Gel nanostructure, morphology, disjoining pressure in foam films. researchgate.net
Structure-Based CG Models Aims to reproduce the geometry of the system by mapping atomistic structures to coarse-grained beads. mdpi.comPolymer network topology, connectivity, and component size distribution. dtu.dk
Energy-Based CG Models Focuses on reproducing thermodynamic properties or the distribution of forces between particles. mdpi.comFree energy landscapes, interaction potentials between polymer segments.
Multi-scale Graph Networks Utilizes machine learning to simulate coarse-grained MD over very large time steps. openreview.netarxiv.orgLong-term structural and dynamical properties of polymer systems. arxiv.org

Predictive Models for Emulsion Stability and Interfacial Adsorption Behavior

Pemulen TR-1 is designed to create stable oil-in-water emulsions. lubrizol.com Its unique structure, featuring both hydrophilic (polyacrylic acid) and lipophilic (C10-30 alkyl) portions, allows it to act as a primary emulsifier. researchgate.net The lipophilic part adsorbs at the oil-water interface, while the hydrophilic part swells in the water, forming a gel network around the oil droplets, which provides significant stability. researchgate.net

Predictive models for emulsion stability often focus on the properties of the interfacial film formed by the emulsifier. The ability of an emulsifier to rapidly adsorb to the interface and reduce interfacial tension is crucial for droplet formation. mdpi.com Furthermore, the viscoelasticity of the interfacial film is critical for preventing droplet coalescence. mdpi.com

Computational models can predict the adsorption behavior of polymers at interfaces. These models often use thermodynamic principles to calculate the free energy of adsorption. For polymers like Pemulen TR-1, this involves considering the contributions from the hydrophobic alkyl chains anchoring in the oil phase and the hydrophilic backbone remaining in the aqueous phase. The Langmuir adsorption isotherm is a model that has been successfully applied to describe the adsorption of similar polymers on surfaces. mdpi.com

Recent approaches combine computational methods with experimental data to build more accurate predictive models. For example, by relating the molecular structure of the emulsifier to its interfacial rheological properties, researchers can better predict the stability of the resulting emulsion. mdpi.com Studies have shown that branched-chain structures in the hydrophobic part of a surfactant can lead to higher interfacial viscoelastic modulus, resulting in more stable emulsions. mdpi.com Predictive models can also be developed to understand competitive adsorption in systems with multiple surface-active components, such as proteins, which can displace pre-adsorbed layers at the interface. wur.nl

Model / TheoryPrincipleApplication to Pemulen TR-1 Systems
Langmuir Adsorption Isotherm Describes the equilibrium adsorption of molecules onto a solid surface, assuming a monolayer.Can model the adsorption of the polymer's hydrophobic groups onto the oil droplet surface. mdpi.com
Interfacial Dilatational Rheology Measures the response of the interfacial tension to expansion or compression of the interfacial area.Helps predict emulsion stability by quantifying the viscoelasticity of the polymer film at the oil-water interface. mdpi.com
Thermodynamic Models of Adsorption Calculates the change in free energy upon adsorption to predict spontaneity and equilibrium.Predicts the partitioning and orientation of the hydrophilic and lipophilic segments of Pemulen TR-1 at the interface.
Quantitative Structure-Property Relationship (QSPR) Relates the molecular structure of a compound to its physicochemical properties using statistical methods.Can be used to predict the emulsifying efficiency and stability based on polymer characteristics like molecular weight and degree of hydrophobicity.

Advanced Analytical Method Development for Pemulen Tr 1

Development of Quantitative Assays for Polymer Content in Complex Matrices

Quantifying the exact amount of Pemulen TR-1 in a complex matrix, such as an oil-in-water emulsion, presents a significant analytical challenge due to the polymer's high molecular weight and its interaction with other formulation components. lubrizol.compbworks.com Traditional gravimetric methods are often insufficient, necessitating the development of more specific and sensitive assays.

One promising approach involves the use of infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. pstc.org By creating a calibration model based on a series of standards with known concentrations of Pemulen TR-1 in a specific formulation base, it is possible to quantify the polymer content. pstc.org The model correlates the intensity of characteristic IR absorption bands of the polymer, such as the carbonyl stretch of the acrylic acid backbone, with its concentration. A Partial Least Squares (PLS) regression algorithm can be employed to build a robust predictive model. pstc.org The accuracy of such a method is dependent on the careful selection of calibration standards and the spectral regions used for analysis.

Another technique that holds potential is the use of evaporative light scattering detectors (ELSD) in conjunction with liquid chromatography. nih.gov While challenging, a method could be developed to separate the polymer from other matrix components, followed by quantification using an ELSD. The response of the ELSD is dependent on the mass of the analyte, but it is not always linear, requiring careful calibration. nih.gov

Table 1: Example of a Calibration Model for Quantitative Analysis of a Polyacrylate in a Formulation using ATR-FTIR

ParameterValue
Spectroscopic Technique Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR)
Calibration Algorithm Partial Least Squares (PLS) Regression
Monomers Included in Model n-Butyl Acrylate (B77674), 2-Ethylhexyl Acrylate, Acrylic Acid
Concentration Range 0 - 100% for major components, up to 50% for others
Number of Calibration Polymers 60
Limit of Quantification 5% comonomer concentration (10% for n-butyl acrylate)
Accuracy (<20% concentration) ± 3%
Accuracy (>20% concentration) ± 6%
This table is a representative example based on findings for polyacrylate analysis and illustrates the parameters of a potential quantitative method. pstc.org

Advanced Chromatographic Techniques for Purity and Composition Profiling

The purity and composition of Pemulen TR-1, a copolymer, are critical to its functionality. Advanced chromatographic techniques are essential for characterizing its molecular weight distribution, identifying potential impurities such as residual monomers, and understanding its chemical composition.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is a cornerstone technique for determining the molecular weight distribution of polymers. For ionic polymers like Pemulen TR-1, which contains carboxylic acid groups, the mobile phase composition, particularly its pH, is a critical parameter. shodex.com At a neutral or high pH, the carboxylic acid groups are dissociated, leading to an expanded polymer coil and potential ion exclusion effects with the column packing material. shodex.com Conversely, at a low pH, the polymer is in its non-dissociated form, which can lead to hydrophobic interactions with the column. shodex.com Therefore, careful optimization of the mobile phase pH and ionic strength is necessary for accurate molecular weight determination.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of residual monomers, such as free acrylic acid, in polyacrylates. perkinelmer.com Reverse-phase HPLC methods have been developed that can simultaneously quantify both polar and non-polar residual monomers without complex sample extraction steps. This is achieved by using a gradient elution program that first separates the monomers and then elutes the polymer from the column.

Pyrolysis-Gas Chromatography (Py-GC) offers a powerful tool for the detailed compositional analysis of acrylic copolymers. akjournals.comnist.gov In this technique, the polymer is thermally degraded in a controlled manner, and the resulting fragments are separated and identified by gas chromatography, often coupled with mass spectrometry (GC-MS). akjournals.comcreative-proteomics.com This provides valuable information about the monomeric composition and structure of the copolymer. akjournals.com

Table 2: Chromatographic Conditions for the Analysis of Polyacrylates

TechniqueColumnMobile Phase/ConditionsDetectorApplication
SEC/GPC Asahipak GF-7M HQAqueous buffer (e.g., phosphate (B84403) buffer with acetonitrile), pH optimization is critical (pH 7-9 often suitable for dissociated form)Refractive Index (RI), Multi-Angle Light Scattering (MALS)Molecular weight distribution
HPLC C18 Reverse-PhaseGradient of water/acetonitrile/tetrahydrofuranUV, Diode Array Detector (DAD)Quantification of residual monomers (e.g., acrylic acid)
Py-GC-MS HP-5MS quartz capillary columnIsothermal pyrolysis (e.g., 250 °C) with a helium carrier gasMass Spectrometer (MS)Identification of monomer composition and polymer structure
This table provides typical starting conditions for the chromatographic analysis of acrylic acid-based polymers. shodex.comakjournals.comcreative-proteomics.com

Spectroscopic Methods for In-situ Monitoring of Polymer Behavior in Formulations

Understanding how Pemulen TR-1 behaves within a formulation in real-time is crucial for optimizing its performance as an emulsifier and rheology modifier. researchgate.netpbworks.com In-situ spectroscopic methods allow for the non-invasive monitoring of the polymer's conformational changes, interactions with other components, and its role in emulsion stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful technique for studying polymer-surfactant and polymer-oil interactions at a molecular level. researchgate.netacs.orgacs.org Techniques like pulsed-field-gradient diffusion NMR can simultaneously measure the self-diffusion coefficients of the polymer and other components in a formulation, providing insights into binding and aggregation phenomena. researchgate.net Electrophoretic NMR (eNMR) can be used to study the charge and dynamics of the polymer in a complex mixture. rsc.orgharvard.edu In-situ NMR has also been used to monitor polymerization kinetics by following the disappearance of vinylic resonances. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques that can provide real-time information on chemical changes and molecular interactions. ijcrt.orgazom.comsemanticscholar.orgyoutube.com For instance, changes in the carbonyl stretching frequency of the acrylic acid groups in Pemulen TR-1 can indicate changes in hydrogen bonding or ionization state upon neutralization or interaction with other molecules. mdpi.com Raman spectroscopy is particularly well-suited for studying aqueous systems, as the Raman signal of water is weak, allowing for the clear observation of the polymer's spectral features. azom.com These techniques can be coupled with fiber-optic probes for in-line process monitoring. ipfdd.de

UV-Vis Spectroscopy can also be employed for real-time monitoring of polymerization processes, particularly for photopolymerization, by observing changes in the transmission of light through the formulation. researchgate.net

Table 3: Application of Spectroscopic Methods for In-situ Analysis of Acrylic Polymers

Spectroscopic MethodInformation ObtainedExample Application for Pemulen TR-1
NMR Spectroscopy Molecular mobility, polymer-surfactant interactions, aggregation, charge dynamics. researchgate.netrsc.orgStudying the interaction of the hydrophobic and hydrophilic portions of the polymer with oil droplets and surfactants in an emulsion.
FTIR Spectroscopy Changes in functional groups, hydrogen bonding, ionization state. ijcrt.orgmdpi.comMonitoring the neutralization of the carboxylic acid groups and the formation of the gel network in real-time.
Raman Spectroscopy Molecular vibrations, conformational changes, monitoring of reactions in aqueous media. azom.commdpi.comIn-situ analysis of the polymer's structure and interactions within an aqueous gel or emulsion.
UV-Vis Spectroscopy Changes in light transmission, monitoring polymerization kinetics. researchgate.netReal-time monitoring of the curing process if Pemulen TR-1 is part of a UV-curable formulation.
This table summarizes the utility of various spectroscopic techniques for the in-situ characterization of acrylic polymers like Pemulen TR-1.

Future Research Directions and Emerging Paradigms for Pemulen Tr 1 Acrylic Polymer

Exploration of Novel Functionalization Strategies and Derivatization for Enhanced Performance

The inherent structure of Pemulen TR-1, with its hydrophilic poly(acrylic acid) backbone and hydrophobic alkyl chains, offers numerous possibilities for chemical modification to tailor its properties. incidecoder.com Future research is anticipated to focus on precise control over the polymer architecture and the introduction of new functional groups to enhance its performance in various applications.

One promising area of exploration is the derivatization of the carboxylic acid groups on the poly(acrylic acid) backbone. nih.gov These groups can be chemically modified to introduce moieties that impart specific functionalities. For instance, grafting of polyethylene (B3416737) glycol (PEG) chains could enhance the polymer's biocompatibility and create thermoresponsive hydrogels. mdpi.com The introduction of stimuli-responsive groups could lead to "smart" polymers that change their conformation and properties in response to external triggers like pH, temperature, or light. mdpi.com

Another key research direction is the modification of the hydrophobic alkyl chains . The length and nature of these chains significantly influence the emulsifying properties of the polymer. nih.gov Synthesizing Pemulen TR-1 with varying lengths of alkyl chains (e.g., C12, C18, C22) could allow for fine-tuning of its interaction with different types of oils, leading to more stable and specialized emulsions. nih.gov Furthermore, incorporating branched or cyclic alkyl groups, or even fluorinated chains, could impart unique interfacial properties and enhance the polymer's resistance to chemical and thermal degradation.

The development of controlled polymerization techniques , such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offers a pathway to synthesize Pemulen TR-1 with a well-defined molecular weight and narrow polydispersity. researchgate.netacs.org This level of control would enable a more precise understanding of structure-property relationships and the development of polymers with highly consistent performance.

Functionalization Strategy Potential Enhancement Example Application
Derivatization of Carboxylic Acid GroupsIntroduction of stimuli-responsive propertiesSmart drug delivery systems
Modification of Hydrophobic Alkyl ChainsTailored emulsification for specific oilsAdvanced cosmetic formulations
Controlled Polymerization TechniquesPrecise control over molecular architectureHigh-performance industrial emulsifiers

Integration into Nanostructured Hybrid Materials for Advanced Functionalities

The integration of Pemulen TR-1 into nanostructured hybrid materials is an emerging paradigm that promises to unlock a wide range of advanced functionalities. The unique amphiphilic nature of Pemulen TR-1 makes it an excellent candidate for stabilizing and functionalizing various nanomaterials.

A significant area of research is the use of Pemulen TR-1 as a stabilizer and surface modifier for nanoparticles . By adsorbing onto the surface of nanoparticles, Pemulen TR-1 can prevent their agglomeration and improve their dispersion in aqueous media. nih.gov The carboxylic acid groups can be further functionalized to attach targeting ligands, drugs, or imaging agents, creating multifunctional nanocomposites for biomedical applications. nih.govresearchgate.net For example, Pemulen TR-1-stabilized nanoparticles could be used for targeted drug delivery, where the polymer not only stabilizes the carrier but also facilitates its interaction with biological membranes. mdpi.com

Furthermore, Pemulen TR-1 can be used as a template or structure-directing agent in the synthesis of porous and hollow nanostructures . The self-assembly of the polymer in solution can create micelles or other aggregates that can be used as templates for the formation of inorganic or organic-inorganic hybrid materials with controlled porosity and morphology. These materials could find applications in catalysis, separation, and sensing.

The development of nanocomposite hydrogels based on Pemulen TR-1 is another promising research direction. By incorporating nanofillers such as carbon nanotubes, graphene, or nanoclays into a Pemulen TR-1 hydrogel matrix, it is possible to significantly enhance the mechanical properties, swelling behavior, and stimuli-responsiveness of the hydrogel. researchgate.netresearchgate.net These advanced hydrogels could be used in tissue engineering, soft robotics, and controlled-release systems.

Nanostructured Hybrid Material Role of Pemulen TR-1 Potential Advanced Functionality
Stabilized NanoparticlesSurface modifier and stabilizerTargeted drug delivery, bioimaging
Porous NanomaterialsTemplate or structure-directing agentCatalysis, advanced separation media
Nanocomposite HydrogelsPolymer matrixEnhanced mechanical strength, stimuli-responsiveness

Sustainable Synthesis Approaches and Life Cycle Assessment in Polymer Science

The increasing focus on sustainability in the chemical industry is driving research into greener synthesis methods and a comprehensive understanding of the environmental impact of polymers. For Pemulen TR-1, this translates into exploring bio-based raw materials and conducting thorough life cycle assessments.

Future research will likely focus on the synthesis of Pemulen TR-1 from renewable resources . gcande.org This could involve the use of bio-based acrylic acid, which can be derived from the fermentation of sugars, and fatty alcohols for the alkyl acrylate (B77674) comonomer, which can be obtained from plant oils. ulprospector.com The development of efficient and cost-effective processes for producing these bio-based monomers is a critical area of investigation. gcande.orgulprospector.com The use of environmentally friendly polymerization techniques, such as emulsion polymerization in water, is already a step in the right direction. gcande.orgmdpi.com

A comprehensive Life Cycle Assessment (LCA) of Pemulen TR-1 is essential to evaluate its environmental footprint from cradle to grave. mdpi.comspecialty-chemicals.eu An LCA would quantify the energy consumption, greenhouse gas emissions, and other environmental impacts associated with the entire life cycle of the polymer, including raw material extraction, manufacturing, use, and end-of-life disposal. mdpi.comchalmers.se The results of an LCA can identify hotspots in the production process and guide the development of more sustainable alternatives. chalmers.seresearchgate.net For example, comparing the LCA of petroleum-based Pemulen TR-1 with a bio-based counterpart would provide a clear understanding of the environmental benefits of using renewable feedstocks. mdpi.comchalmers.se

Moreover, research into the biodegradability and recyclability of Pemulen TR-1 and its derivatives will be crucial for developing a circular economy for this class of polymers. While poly(acrylic acid) itself is generally considered non-biodegradable, the incorporation of biodegradable linkages or the development of efficient recycling processes could significantly improve its environmental profile. researchgate.net

Sustainable Approach Research Focus Expected Outcome
Sustainable SynthesisUse of bio-based monomers and green chemistry principlesReduced reliance on fossil fuels and lower environmental impact
Life Cycle AssessmentComprehensive analysis of environmental impactsIdentification of areas for improvement in sustainability
End-of-Life ManagementInvestigation of biodegradability and recycling optionsDevelopment of a more circular economy for the polymer

Q & A

Q. What are the key physicochemical properties of Pemulen TR-1 that influence its role as an emulsifier in topical formulations?

Pemulen TR-1 is a high-molecular-weight copolymer of acrylic acid and C10-30 alkyl acrylates, with a hydrophilic-lipophilic balance optimized for oil-in-water (O/W) emulsions . Its emulsification capacity depends on pH: it stabilizes up to 30% oil at pH 4–5.5 and up to 20% oil at pH 3–11 . Rheologically, it forms stiff gels compared to Pemulen TR-2, even in the absence of surfactants, due to its lower hydrophobicity . Researchers should characterize its viscosity profile (e.g., using rotational viscometry at 0.2–0.4 wt% in emulsions) and confirm pH compatibility with formulation ingredients .

Q. How should researchers design experiments to optimize Pemulen TR-1 in emulsion formulations?

  • Dispersion Method : Disperse Pemulen TR-1 in the oil phase at room temperature to avoid physical plasticization in polar oils or molten oils (>60°C) .
  • Neutralization : Adjust pH to 4–5.5 using triethanolamine or other bases to maximize oil-loading capacity (up to 30%) .
  • Co-thickening : For higher viscosity, combine with Carbopol® polymers (e.g., 0.75% Ultrez-10 NF) to avoid grittiness observed in standalone Pemulen TR-1 gels .
  • Stability Testing : Monitor phase separation and viscosity changes under accelerated storage conditions (e.g., 40°C/75% RH for 3 months) .

Q. What is the impact of NaCl concentration on Pemulen TR-1-stabilized emulsions?

Increasing NaCl reduces emulsion viscosity and stability due to charge shielding effects. At pH 7.0 ± 0.2, viscosity decreases by ~50% when NaCl rises from 0% to 5%, but paradoxically increases at 30% NaCl due to salting-out effects . Researchers should conduct rheological sweeps (e.g., shear-rate-dependent viscosity measurements) to map NaCl tolerance for target applications.

Advanced Research Questions

Q. How does Pemulen TR-1’s rheological behavior compare to other polymers in controlled drug delivery systems?

Pemulen TR-1 forms stiffer gels than Pemulen TR-2 and Carbopol® polymers under surfactant-free conditions, making it less suitable for sustained-release formulations requiring gradual drug diffusion . However, its interaction with surfactants (e.g., SDS) can linearize drug release kinetics. For example, griseofulvin tablets with Pemulen TR-1 showed variable release in biorelevant media (FaSSIF/FeSSIF), but adding 0.1% SDS eliminated food-effect variability . Researchers should use oscillatory rheometry to compare storage/loss moduli (G’/G”) across polymer-surfactant combinations.

Q. What mechanisms underlie Pemulen TR-1’s interactions with co-ingredients in complex formulations?

Pemulen TR-1 exhibits associative structuring with co-emulsifiers (e.g., phospholipids) or stabilizers, leading to time-dependent texture changes (e.g., rigid "cheesecake-like" textures) . To mitigate this, researchers should:

  • Screen co-ingredients using isothermal titration calorimetry (ITC) to detect binding affinities.
  • Optimize surfactant ratios (e.g., ≤0.05% for nonionic surfactants) to minimize hydrophobic interactions .

Q. How does Pemulen TR-1 perform in photoprotective formulations with UV filters?

In SPF testing, Pemulen TR-1-based gels (5% UVA-UVB actives) achieved SPF 28.97 ± 1.23, lower than Polawax creams but with better pH stability . To enhance SPF, pre-dissolve organic UV filters (e.g., benzophenone-3) in the oil phase before emulsification. Note that high oil loads (>30%) may require switching to Pemulen TR-2 .

Q. What analytical methods are critical for resolving contradictions in Pemulen TR-1’s stability data?

  • Dynamic Light Scattering (DLS) : Detect droplet size changes in emulsions under stress conditions .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify chemical degradation (e.g., ester hydrolysis) in acidic/basic conditions .
  • Accelerated Stability Testing : Use a factorial design (pH × temperature × ionic strength) to model failure modes .

Methodological Recommendations

  • For Rheological Studies : Use cone-plate geometry with a 1° angle and 0.5 mm gap to avoid edge effects in high-viscosity samples .
  • For Drug Release : Employ USP Apparatus II (paddle) at 50 rpm in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • For SPF Testing : Follow ISO 24443:2021 guidelines with a 0.2 mL/cm² application density and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.